molecular formula C9H15N2O14P3 B1141524 Deoxyuridine triphosphate CAS No. 102814-08-4

Deoxyuridine triphosphate

Cat. No.: B1141524
CAS No.: 102814-08-4
M. Wt: 468.14 g/mol
InChI Key: AHCYMLUZIRLXAA-SHYZEUOFSA-N
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Description

DUTP is a deoxyuridine phosphate having a triphosphate group at the 5'-position. It has a role as a human metabolite, an Escherichia coli metabolite, a mouse metabolite and an Arabidopsis thaliana metabolite. It is a pyrimidine 2'-deoxyribonucleoside 5'-triphosphate and a deoxyuridine phosphate. It is a conjugate acid of a dUTP(3-).
Deoxyuridine triphosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound is a natural product found in Homo sapiens and Bos taurus with data available.
This compound is a uracil nucleotide comprised of three phosphate groups esterified to the deoxyribose sugar moiety.
This compound is an intermediate in the metabolism of Pyrimidine. It is a substrate for Inosine triphosphate pyrophosphatase, Deoxyuridine 5'-triphosphate nucleotidohydrolase (mitochondrial), Uridine-cytidine kinase 1, Nucleoside diphosphate kinase 3, Nucleoside diphosphate kinase B, Nucleoside diphosphate kinase 6, Nucleoside diphosphate kinase (mitochondrial), Nucleoside diphosphate kinase homolog 5, Nucleoside diphosphate kinase A and Nucleoside diphosphate kinase 7.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Mechanism of Action

Target of Action

The primary target of Deoxyuridine Triphosphate is the enzyme known as dUTPase . This enzyme is responsible for the hydrolysis of this compound to dUMP within the cell . It has been proposed as an essential step in pyrimidine metabolism by providing dUMP for thymidylate biosynthesis .

Mode of Action

this compound interacts with its target, dUTPase, by serving as a substrate for the enzyme . The enzyme catalyzes the chemical reaction where this compound and water are converted into dUMP and diphosphate . This process is essential in maintaining DNA integrity in dividing cells .

Biochemical Pathways

this compound plays a crucial role in the pyrimidine metabolism pathway . It is involved in the synthesis of dTTP, which is essential for DNA synthesis . The enzyme ribonucleotide reductase catalyzes the conversion of NDPs to dNDPs, which includes the conversion of dUDP to dUMP . This dUMP is then used as a substrate for thymidylate synthase in the major biosynthesis pathway to dTTP .

Pharmacokinetics

It is known that the compound is essential in controlling relative cellular levels of dttp/dutp, both of which can be incorporated into dna . The balance between these two compounds is critical for maintaining DNA integrity and preventing high rates of uracil incorporation into newly synthesized DNA .

Result of Action

The action of this compound results in the production of dUMP, which is a precursor for dTTP, a necessary component for DNA synthesis . If the action of dutpase is inhibited or lacking, it leads to harmful perturbations in the nucleotide pool, resulting in increased uracil content of dna . This can activate a hyperactive futile cycle of DNA repair .

Biochemical Analysis

Biochemical Properties

Deoxyuridine triphosphate is involved in DNA synthesis and repair. It is incorporated into DNA during replication and repair processes, but its presence in DNA can lead to mutations if not properly regulated. The enzyme this compound nucleotidohydrolase (dUTPase) plays a critical role in preventing the incorporation of this compound into DNA by hydrolyzing it to deoxyuridine monophosphate (dUMP) and inorganic pyrophosphate . This reaction is essential for maintaining the balance of nucleotide pools and preventing the accumulation of this compound, which can be toxic to cells.

This compound interacts with several enzymes and proteins, including thymidylate synthase, which converts deoxyuridine monophosphate to deoxythymidine monophosphate (dTMP), a precursor for deoxythymidine triphosphate . This interaction is crucial for the synthesis of thymidine nucleotides and the prevention of uracil incorporation into DNA.

Cellular Effects

This compound has significant effects on cellular processes. Its accumulation can lead to the misincorporation of uracil into DNA, which can cause DNA damage and mutations . This can trigger DNA repair mechanisms, such as base excision repair, to remove the uracil and restore the integrity of the DNA. Excessive accumulation of this compound can overwhelm these repair mechanisms and lead to cell death.

This compound also affects cell signaling pathways and gene expression. For example, the inhibition of thymidylate synthase, which leads to the accumulation of this compound, can activate p53-mediated transcriptional repression and induce apoptosis . This highlights the importance of tightly regulating this compound levels to maintain cellular homeostasis.

Molecular Mechanism

The molecular mechanism of this compound involves its hydrolysis by this compound nucleotidohydrolase to deoxyuridine monophosphate and inorganic pyrophosphate . This reaction is crucial for preventing the incorporation of this compound into DNA and maintaining the balance of nucleotide pools. This compound can also be incorporated into DNA by DNA polymerases, leading to the formation of uracil-containing DNA . This can trigger DNA repair mechanisms, such as base excision repair, to remove the uracil and restore the integrity of the DNA.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, the stability of this compound can be affected by various factors, such as temperature and pH . This compound can also be degraded by enzymes, such as this compound nucleotidohydrolase, which hydrolyzes it to deoxyuridine monophosphate and inorganic pyrophosphate . Long-term exposure to this compound can lead to the accumulation of uracil in DNA and cause DNA damage and mutations .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound can be effectively hydrolyzed by this compound nucleotidohydrolase to deoxyuridine monophosphate and inorganic pyrophosphate . At high doses, the accumulation of this compound can overwhelm the capacity of this compound nucleotidohydrolase and lead to the incorporation of uracil into DNA . This can cause DNA damage, mutations, and cell death. Toxic or adverse effects at high doses of this compound have been observed in animal models, highlighting the importance of tightly regulating its levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized from deoxyuridine diphosphate by the addition of a phosphate group . This compound can be hydrolyzed by this compound nucleotidohydrolase to deoxyuridine monophosphate and inorganic pyrophosphate . Deoxyuridine monophosphate can then be converted to deoxythymidine monophosphate by thymidylate synthase, which is a precursor for deoxythymidine triphosphate . This pathway is crucial for maintaining the balance of nucleotide pools and preventing the accumulation of this compound, which can be toxic to cells.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be transported across cell membranes by nucleotide transporters . Within cells, this compound can be distributed to different cellular compartments, such as the cytoplasm and nucleus . The distribution of this compound can be influenced by various factors, such as the expression levels of nucleotide transporters and the activity of enzymes involved in its metabolism .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus . It can be transported into the nucleus by nucleotide transporters and incorporated into DNA during replication and repair processes . The activity and function of this compound can be influenced by its subcellular localization, as well as by post-translational modifications and interactions with other biomolecules .

Biological Activity

Deoxyuridine triphosphate (dUTP) is a nucleotide that plays a crucial role in DNA synthesis and repair processes. Its biological activity is primarily linked to its involvement in the metabolism of nucleotides and the regulation of DNA integrity. This article explores the biological activity of dUTP, focusing on its synthesis, mechanisms of action, implications in disease, and relevant case studies.

Synthesis and Metabolism

dUTP is synthesized from deoxyuridine monophosphate (dUMP) through the action of thymidylate synthase (TS), which catalyzes the reductive methylation of dUMP to deoxythymidine monophosphate (dTMP). Subsequently, dTMP is phosphorylated to dTTP, a critical nucleotide for DNA synthesis. The balance between dTTP and dUTP levels is essential; an excess of dUTP can lead to misincorporation of uracil into DNA, resulting in genomic instability and cell death .

Key Enzymes Involved:

  • Thymidylate Synthase (TS): Converts dUMP to dTMP.
  • This compound Nucleotidohydrolase (dUTPase): Hydrolyzes dUTP to dUMP and inorganic phosphate, preventing uracil incorporation into DNA.

1. Role in DNA Synthesis

dUTP serves as a substrate for DNA polymerases during DNA replication. The presence of high levels of dUTP can lead to erroneous incorporation of uracil into DNA instead of thymidine, which can trigger repair mechanisms that may lead to cell cycle arrest or apoptosis .

2. Cell Cycle Regulation

Research indicates that accumulation of dUTP due to TS inhibition can cause early cell cycle arrest in various cancer cell lines. For instance, studies on human lung tumor cell lines demonstrated that cells with expanded dUTP pools exhibited significant DNA damage and increased sensitivity to cytotoxic agents compared to those with normal dUTP levels .

3. Apoptosis Induction

The misincorporation of uracil into DNA can activate excision repair pathways, particularly involving uracil-DNA glycosylase. This process not only repairs the damage but can also lead to apoptosis if the damage is extensive .

Table 1: Summary of Key Studies on dUTP's Biological Activity

StudyFocusFindings
Curtin et al. (1991)TS InhibitionDemonstrated that TS inhibitors led to increased dUTP levels and subsequent cell death via uracil misincorporation .
Chong & Tattersall (1995)CytotoxicityFound that transfection with dUTPase reduced cytotoxic effects of TS inhibitors, highlighting the protective role of regulating dUTP levels .
Lerner et al. (2012)Chronic Fatigue SyndromeIdentified elevated antibodies against EBV-encoded dUTPase in CFS patients, suggesting a link between viral replication and nucleotide metabolism .

Implications in Disease

The dysregulation of dUTP metabolism has been implicated in several diseases, particularly cancer and viral infections. In cancer therapy, targeting TS to manipulate dUTP levels could enhance the efficacy of chemotherapeutic agents by inducing apoptosis in tumor cells. Moreover, elevated levels of antibodies against viral enzymes like EBV's dUTPase have been associated with chronic fatigue syndrome (CFS), indicating potential diagnostic or therapeutic avenues .

Scientific Research Applications

Role in DNA Replication and Repair

dUTP is essential for DNA synthesis, serving as a substrate for DNA polymerases. It is incorporated into DNA during replication, where it can replace deoxythymidine triphosphate (dTTP). However, the incorporation of uracil instead of thymine can lead to mutations if not properly repaired. The enzyme deoxyuridine triphosphatase (dUTPase) hydrolyzes dUTP to dUMP and pyrophosphate, preventing uracil misincorporation into DNA and maintaining genomic integrity .

Case Study: dUTPase Activity in Cancer Cells

Research indicates that variations in dUTPase activity can influence tumor cell survival. For instance, in studies involving lung cancer cell lines, higher dUTPase expression correlated with reduced sensitivity to thymidylate synthase inhibitors, suggesting that dUTPase plays a protective role against DNA damage induced by these drugs .

Molecular Biology Techniques

dUTP is widely utilized in various molecular biology techniques due to its ability to label DNA and RNA. Some key applications include:

  • Polymerase Chain Reaction (PCR) : In PCR assays, dUTP is used to prevent carry-over contamination from previous reactions by incorporating uracil into the amplified products. This allows for the selective degradation of products containing uracil during subsequent analyses .
  • DNA Labeling : dUTP can be conjugated with fluorescent dyes or other labels for visualizing nucleic acids in situ. This application is particularly useful in fluorescence microscopy and flow cytometry .
  • cDNA Synthesis : In reverse transcription reactions, dUTP can be incorporated into complementary DNA (cDNA), enhancing the fidelity of the synthesis process .

Diagnostic Applications

In clinical diagnostics, dUTP serves as a crucial component for detecting pathogens and quantifying nucleic acid levels in various samples:

  • Pathogen Detection : The incorporation of dUTP into PCR assays allows for sensitive detection of microbial DNA, aiding in the diagnosis of infectious diseases .
  • Quantitative Assays : dUTP is employed in quantitative polymerase chain reaction (qPCR) to measure nucleic acid concentrations in tissues or biopsies, providing insights into disease states or treatment responses .

Therapeutic Implications

The modulation of dUTP levels has therapeutic potential, particularly in cancer treatment:

  • Targeting dUTPase : Inhibitors of dUTPase are being investigated as potential anti-cancer agents. By increasing dUTP levels, these inhibitors could enhance uracil misincorporation into DNA, leading to increased apoptosis in tumor cells .
  • Thymidylate Synthase Inhibition : Studies have shown that inhibiting thymidylate synthase leads to an accumulation of dUTP and subsequent misincorporation into DNA, which may sensitize cancer cells to chemotherapy .

Structural Insights and Future Directions

Recent advances in structural biology have provided deeper insights into the function of dUTPase and its interactions with other proteins involved in nucleotide metabolism. Techniques such as small-angle X-ray scattering and hydrogen-deuterium exchange mass spectrometry have elucidated the structural dynamics of this enzyme, paving the way for the development of selective inhibitors that could serve as therapeutic agents .

Q & A

Q. How is dUTP utilized in the Terminal Deoxynucleotidyl Transferase-mediated dUTP Nick-End Labeling (TUNEL) assay for apoptosis detection?

Basic Question
The TUNEL assay detects DNA fragmentation during apoptosis by enzymatically labeling 3'-OH DNA ends with dUTP. Key steps include:

Tissue Preparation : Fixation and protease treatment to permeabilize cells .

Nick End-Labeling : Terminal deoxynucleotidyl transferase (TdT) incorporates biotinylated or fluorescently tagged dUTP into DNA breaks .

Detection : Avidin-conjugated peroxidase or fluorescence microscopy visualizes labeled nuclei .
Methodological Considerations :

  • Optimize protease digestion time to avoid over-fragmentation .
  • Use Texas Red- or FITC-conjugated dUTP for multiplex fluorescence imaging .

Table 1 : Common dUTP analogs in apoptosis detection

Analog (Example)Tag TypeDetection MethodReference
Biotin-dUTPBiotinPeroxidase/Streptavidin
Texas Red-5-dUTPFluorescentConfocal microscopy

Q. What experimental strategies mitigate dUTP misincorporation during DNA replication in genome stability studies?

Advanced Question
dUTP misincorporation into DNA can lead to genomic instability. Key methodologies include:

dUTPase Inhibition : Use dUTPase inhibitors (e.g., 5-fluoro-dUTP) to elevate intracellular dUTP levels, mimicking replication stress .

Repair Pathway Analysis : Combine dUTP labeling with uracil-DNA glycosylase (UNG) knockout models to study base excision repair .

Quantitative Assays : Measure dUTP/dTTP ratios via HPLC or enzymatic assays to assess nucleotide pool imbalances .

Contradiction Analysis :

  • Discrepancies in dUTPase activity assays may arise from pH sensitivity (optimal activity at pH 8.0–8.5) or Mg²⁺ concentration variations .

Q. How does dUTP substitution in PCR protocols reduce carryover contamination?

Basic Question
Replacing dTTP with dUTP in PCR allows post-amplification treatment with uracil-N-glycosylase (UNG), which degrades uracil-containing contaminants while preserving native DNA .
Protocol Optimization :

  • Use 100–200 µM dUTP in PCR mixes for efficient amplification .
  • Inactivate UNG at >50°C to prevent template degradation during thermocycling .

Q. What are the challenges in optimizing dUTP incorporation for strand-specific RNA sequencing?

Advanced Question
dUTP is incorporated during second-strand cDNA synthesis to enable strand-specific library preparation. Key challenges include:

Efficiency : Ensure >95% dUTP incorporation via controlled dNTP ratios (e.g., 10:1 dUTP:dTTP) .

Fragmentation : Use divalent cations (e.g., Mg²⁺) at 94°C for 5–8 minutes to cleave dUTP-labeled strands .

Adapter Ligation : Validate library size distribution (e.g., 200–500 bp) using Agilent Bioanalyzer .

Data Contradictions :

  • Incomplete dUTP incorporation may result in bidirectional reads; verify via spike-in controls .

Q. How do dUTP analogs like 5-Ethynyl-dUTP (5-EdUTP) enhance click chemistry-based DNA labeling?

Advanced Question
5-EdUTP enables bioorthogonal labeling via copper-catalyzed azide-alkyne cycloaddition (CuAAC):

Incorporation : PCR or enzymatic synthesis introduces 5-EdUTP into DNA .

Click Reaction : React with azide-functionalized fluorophores or biotin for imaging/pull-down assays .
Optimization Tips :

  • Use 50–100 µM 5-EdUTP for minimal PCR inhibition .
  • Avoid excess Cu²⁺ to prevent DNA degradation .

Q. What methodological approaches resolve discrepancies in dUTPase enzyme kinetics studies?

Advanced Question
dUTPase (DUT) hydrolyzes dUTP to dUMP, critical for preventing uracil misincorporation. Common contradictions arise from:

Assay Conditions : Validate pH (8.0–8.5) and temperature (37°C) for consistent activity .

Isoform Specificity : Mitochondrial vs. nuclear DUT isoforms may exhibit differing substrate affinities .

Inhibitor Screening : Compare IC₅₀ values of inhibitors (e.g., 5-fluoro-dUTP) across isoforms .

Table 2 : Key dUTPase properties

PropertyNuclear IsoformMitochondrial IsoformReference
pH Optimum8.08.5
Substrate Km (dUTP)2.5 µM1.8 µM

Q. How is dUTP utilized to study nucleotide pool dynamics in cancer cell models?

Advanced Question
dUTP labeling combined with dUTPase knockout models reveals nucleotide metabolism dysregulation:

LC-MS/MS Quantification : Measure dUTP/dTTP ratios in lysates .

Cell Viability Assays : Treat cells with thymidylate synthase inhibitors (e.g., 5-FU) to induce dUTP accumulation .

DNA Damage Markers : Co-stain with γH2AX to correlate dUTP misincorporation with double-strand breaks .

Properties

IUPAC Name

[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N2O14P3/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17)/t5-,6+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCYMLUZIRLXAA-SHYZEUOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N2O14P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60908053
Record name 1-[2-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-hydroxypyrimidin-2(1H)-one
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Molecular Weight

468.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Deoxyuridine triphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001191
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1173-82-6, 91918-34-2, 102814-08-4
Record name Deoxyuridine triphosphate
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Record name Deoxyuridine triphosphate
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Record name N(4)-Methoxydeoxycytidine triphosphate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-Deoxyuracil 5'-triphosphate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[2-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-hydroxypyrimidin-2(1H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Deoxyuridine triphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001191
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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